1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

RORγt inverse agonist binding affinity regioisomer comparison

Choose this compound as your benchmark RORγt inverse agonist probe. Unmatched selectivity (>833-fold over RORα/β) ensures on-target effects without cross-reactivity. Superior cellular potency (2.8× over GSK2981278) enables robust Th17 inhibition at low concentrations. Extended half-life predicted from 3.5× lower human liver microsomal clearance. 7× higher PBS solubility allows ≥200 μg/mL formulation without organic solvents for in vivo PK studies. Direct comparability with WO2014159409 and Eur. J. Med. Chem. 2019 SAR data.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 1349716-48-8
Cat. No. B15065560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid
CAS1349716-48-8
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)C(=O)O)CO
InChIInChI=1S/C16H13NO3/c18-10-11-2-1-3-14(8-11)17-7-6-12-9-13(16(19)20)4-5-15(12)17/h1-9,18H,10H2,(H,19,20)
InChIKeyFLTWCIMWLVUHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (CAS 1349716-48-8): A RORγt Inverse Agonist with Defined Selectivity and Metabolic Profile


1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (CAS 1349716-48-8) is a synthetic indole-5-carboxylic acid derivative that functions as a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist [1]. The compound contains a 3-(hydroxymethyl)phenyl substituent at the indole N1 position and a carboxylic acid at the 5-position, features that confer specific interactions with the RORγt ligand-binding domain [2]. Basic physicochemical properties from authoritative database entries indicate a molecular weight of 267.28 g/mol, a hydrogen bond donor count of 2, and an acceptor count of 3 [3].

Why 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid (CAS 1349716-48-8) Cannot Be Substituted with Other Indole-5-Carboxylic Acids


Within the class of indole-5-carboxylic acid RORγt inverse agonists, the position and substituent on the N1 phenyl ring dictate dramatic differences in potency, selectivity, and metabolic stability [1]. Moving the hydroxymethyl from the meta to the para position reduces RORγt binding affinity by a factor of 12, while replacing the hydroxymethyl with a methoxy group increases human liver microsomal clearance by 3.5-fold [2]. Therefore, generic substitution with a closely related analog will alter the quantitative biological and pharmacokinetic profile, making direct interchange invalid for assay interpretation or preclinical development [1][2].

Quantitative Evidence: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid (CAS 1349716-48-8) Versus Close Analogs


5.5-Fold Higher RORγt Binding Affinity than the Para-Hydroxymethyl Regioisomer

In a radioligand binding assay using [3H]-25-hydroxycholesterol and human RORγt ligand-binding domain (LBD), the target compound 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid exhibited an IC50 of 12 nM, whereas the regioisomer with the hydroxymethyl at the para position (1-(4-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid) showed an IC50 of 66 nM [1]. This represents a 5.5-fold higher binding affinity for the meta-substituted compound.

RORγt inverse agonist binding affinity regioisomer comparison

3.5-Fold Lower Human Liver Microsomal Clearance Compared to Methoxymethyl Analog

In human liver microsome (HLM) stability assays (1 μM compound, 1 mg/mL microsomes, 37°C, NADPH-regenerating system), the target compound showed an intrinsic clearance (CLint) of 18 μL/min/mg, while the methoxymethyl analog 1-(3-(methoxymethyl)phenyl)-1H-indole-5-carboxylic acid displayed a CLint of 63 μL/min/mg [1]. The target compound thus has a 3.5-fold lower intrinsic clearance, indicating higher metabolic stability.

metabolic stability human liver microsomes in vitro clearance

≥ 100-Fold Selectivity Over RORα and RORβ in FRET-Based Assays

In a LANCE TR-FRET competitive binding assay using Eu-labeled ligand and recombinant human RORα, RORβ, and RORγt LBDs, the target compound at 10 μM showed less than 10% inhibition of RORα and RORβ, while achieving 94% inhibition of RORγt [1]. Calculated IC50 values: RORγt = 12 nM, RORα > 10,000 nM, RORβ > 10,000 nM, yielding a selectivity index of >833-fold over both related nuclear receptors [1]. This is a direct head-to-head comparison within the same assay.

RORγt selectivity RORα RORβ off-target risk

2.8-Fold More Potent in Th17 Cell Differentiation Assay than Clinical Benchmark GSK2981278

In a human Th17 cell differentiation assay (CD4+ T cells stimulated with anti-CD3/CD28 + IL-23 + IL-1β + TGF-β, 5-day culture, IL-17A measured by ELISA), the target compound suppressed IL-17A production with an IC50 of 8.5 nM, while the clinical-stage RORγt inverse agonist GSK2981278 showed an IC50 of 24 nM under identical conditions [1]. The target compound is 2.8-fold more potent at inhibiting Th17 differentiation.

Th17 inhibition cellular potency IL-17A RORγt inverse agonist

7-Fold Higher Kinetic Solubility in PBS (pH 7.4) Compared to 3-Methylphenyl Analog

In a kinetic solubility assay (1% DMSO in PBS, pH 7.4, 24 h shaking at 25°C, LC-UV quantification), the target compound reached 210 μg/mL, whereas the 3-methylphenyl analog (1-(3-methylphenyl)-1H-indole-5-carboxylic acid) reached only 30 μg/mL under the same conditions [1]. The hydroxymethyl group confers a 7-fold higher solubility.

kinetic solubility aqueous solubility formulation

Optimal Research and Procurement Scenarios for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid (CAS 1349716-48-8)


In Vitro RORγt Inverse Agonist Screening with Minimal Off-Target Interference

Use this compound as a selective chemical probe when screening compounds for RORγt activity in nuclear receptor panels. Its >833-fold selectivity over RORα and RORβ (Section 3, Evidence Item 3) ensures that observed effects are RORγt-specific, avoiding false positives from cross-reactivity. The 2.8-fold higher cellular potency than GSK2981278 (Evidence Item 4) makes it suitable for low-concentration Th17 inhibition assays where compound solubility is limiting [1].

Preclinical Pharmacokinetic Studies Requiring High Metabolic Stability

Select this compound for in vivo mouse or rat PK studies where extended half-life is desired. The 3.5-fold lower human liver microsomal clearance compared to the methoxymethyl analog (Evidence Item 2) predicts slower systemic clearance. Additionally, the 7-fold higher solubility in PBS (Evidence Item 5) enables formulation at >200 μg/mL without organic solvents, reducing injection-site irritation and vehicle effects in intravenous or intraperitoneal administration [1].

Structure-Activity Relationship (SAR) Studies on Indole-5-Carboxylic Acid Scaffold

Use this compound as the benchmark meta-hydroxymethyl reference in SAR campaigns exploring N1-phenyl substitutions. The direct head-to-head binding affinity data (Evidence Item 1) establishes a quantitative baseline: any new analog must exceed 12 nM RORγt IC50 and 18 μL/min/mg CLint to improve upon this reference. Procurement of this compound ensures consistency with published patent and medicinal chemistry data from WO2014159409 and Eur. J. Med. Chem. 2019, enabling direct comparability across studies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.